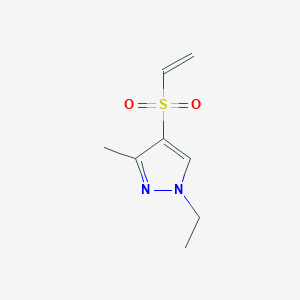![molecular formula C20H13ClN2O2 B11783731 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile](/img/structure/B11783731.png)
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile is a complex organic compound with a unique structure that includes a chloro-substituted nicotinonitrile core and a dihydrobenzo dioxin moiety
Preparation Methods
The synthesis of 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydrobenzo dioxin moiety: This can be achieved through the reaction of catechol with ethylene oxide under acidic conditions to form 1,4-dioxane derivatives.
Nicotinonitrile core synthesis: The nicotinonitrile core can be synthesized by reacting 2-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to yield the nitrile.
Coupling reaction: The final step involves coupling the dihydrobenzo dioxin moiety with the nicotinonitrile core under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the nicotinonitrile core can be substituted with nucleophiles such as amines or thiols under basic conditions, forming corresponding substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Scientific Research Applications
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and DNA, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The dihydrobenzo dioxin moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile can be compared with other similar compounds, such as:
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile: This compound has a methyl group instead of a phenyl group, which may affect its chemical reactivity and biological activity.
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-ethylnicotinonitrile: The ethyl group may provide different steric and electronic effects compared to the phenyl group, influencing its interactions with molecular targets.
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-propylnicotinonitrile: The propyl group may further alter the compound’s properties, potentially enhancing its solubility and bioavailability.
Properties
Molecular Formula |
C20H13ClN2O2 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O2/c21-20-16(12-22)15(13-4-2-1-3-5-13)11-17(23-20)14-6-7-18-19(10-14)25-9-8-24-18/h1-7,10-11H,8-9H2 |
InChI Key |
PYNJDSFQJPAVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC(=C(C(=C3)C4=CC=CC=C4)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B11783663.png)

![6-Benzyl 4-ethyl 2-cyclopropyl-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11783665.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)





![2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11783708.png)
![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)
